1-(Chloromethyl)-3-fluoro-5-nitrobenzene

Description

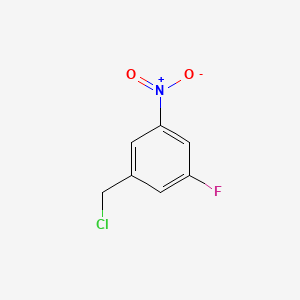

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCSPDIZWBMOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718832 | |

| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214344-25-8 | |

| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Information

This compound is a substituted benzene derivative with the molecular formula C₇H₅ClFNO₂.[1] Its chemical structure consists of a benzene ring substituted with a chloromethyl group, a fluorine atom, and a nitro group at positions 1, 3, and 5, respectively.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted values from computational models due to the limited amount of publicly available experimental data for this specific compound.

| Property | Value | Source |

| CAS Number | 1214344-25-8 | [1] |

| Molecular Formula | C₇H₅ClFNO₂ | [1] |

| Molecular Weight | 189.57 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Fluoro-5-nitrobenzyl chloride | [1][3][4] |

| Predicted XLogP3 | 2.6 | [5] |

| Predicted Boiling Point | Data not available | |

| Predicted Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The chloromethyl group is a reactive site for nucleophilic substitution reactions, making it a useful building block for introducing the 3-fluoro-5-nitrobenzyl moiety into larger molecules.[7] The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[8]

General Synthetic Workflow

The following diagram illustrates a plausible, generalized synthetic pathway for this compound, based on common organic chemistry principles.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. However, general analytical methods for halogenated nitroaromatic compounds can be adapted.

Proposed Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for the identification and purity assessment of this volatile compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a UV detector could be used for purification and quantitative analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1360-1345 cm⁻¹), the C-Cl bond, and the C-F bond.

Biological Activity and Drug Development Potential

There is currently no publicly available information on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound.

Nitroaromatic compounds, as a class, are known to have a wide range of biological activities, and some are used in pharmaceuticals.[9][10] The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical and pharmacokinetic properties.[11] The structure-activity relationships of nitrobenzyl halides and their derivatives have been studied in the context of developing bioreductive alkylating agents for cancer therapy.[12] However, without specific data for this compound, its potential in drug development remains speculative.

Logical Relationship for Potential Biological Evaluation

Should this compound be investigated for biological activity, a typical workflow for its evaluation would follow the logical steps outlined in the diagram below.

Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Safety and Handling

Based on information for structurally related compounds, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is listed with hazard statements indicating it may be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[1]

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. While its basic chemical identifiers are known, there is a significant lack of publicly available experimental data regarding its physical properties, detailed synthetic protocols, and biological activity. Further research is required to fully characterize this compound and explore its potential applications, particularly in the field of drug discovery and development.

References

- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. 3-fluoro-5-nitrobenzyl chloride | Chemrio [chemrio.com]

- 4. 3-Fluoro-5-nitrobenzyl chloride/CAS:1214344-25-8-HXCHEM [hxchem.net]

- 5. 1-Chloro-3-fluoro-5-nitrobenzene | C6H3ClFNO2 | CID 23368891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]

- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 8. mdpi.com [mdpi.com]

- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₂ |

| Molecular Weight | 189.57 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 1214344-25-8[1] |

| Appearance | Not explicitly stated, but related compounds are pale yellow crystals or colorless to light yellow liquids. |

| Solubility | Not explicitly stated, but related nitrobenzene compounds are generally poorly soluble in water and soluble in organic solvents.[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

| GHS Classification | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Signal Word: Danger

Toxicological Information

Chronic exposure to nitrobenzene compounds in animal studies has been associated with effects on the blood, liver, kidneys, and reproductive system.[5][6] Nitrobenzene is also classified by IARC as possibly carcinogenic to humans (Group 2B).[3] Given the structural similarities, it is prudent to handle this compound with a high degree of caution, assuming it may exhibit similar toxicological properties.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments.

Example Protocol: Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of the substance.

-

Test Animals: Typically, rats or mice are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the substance is administered by gavage.

-

A stepwise procedure is used with a few animals at each step. The outcome of the previous step determines the dose for the next step.

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Body weight is recorded weekly.

-

At the end of the observation period, a gross necropsy is performed on all animals.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or for spill response.

Emergency Spill Response Workflow:

Caption: Workflow for handling a chemical spill.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

While specific fire data for this compound is unavailable, general procedures for related chemicals should be followed.

| Aspect | Recommendation |

| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride. |

| Fire-fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |

Storage and Disposal

Proper storage and disposal are essential to ensure safety and environmental protection.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Store in a locked cabinet or other secure area.

Disposal:

-

Dispose of this chemical in accordance with federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not allow this chemical to enter the environment.

This guide is intended as a summary of available safety information. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the supplier. Always consult the supplier's SDS before handling this chemical.

References

- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. gov.uk [gov.uk]

- 4. ICSC 1633 - 1-CHLORO-3-NITROBENZENE [chemicalsafety.ilo.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a plausible synthetic route for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the reduction of 3-fluoro-5-nitrobenzoic acid to 3-fluoro-5-nitrobenzyl alcohol, followed by chlorination to yield the target compound. This guide offers detailed experimental protocols and a summary of the physicochemical properties of the key compounds involved.

Physicochemical and Spectral Data

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.

| Property | 3-Fluoro-5-nitrobenzoic acid | 3-Fluoro-5-nitrobenzyl alcohol | This compound |

| Molecular Formula | C₇H₄FNO₄ | C₇H₆FNO₃ | C H₅ClFNO₂ |

| Molecular Weight | 185.11 g/mol | 171.13 g/mol | 189.57 g/mol |

| CAS Number | 14027-75-9 | 90390-36-4 | 1214344-25-8 |

| Appearance | Solid | Solid | Data Not Available |

| Melting Point | 139-142 °C | 56-60 °C | Data Not Available |

| Boiling Point | Data Not Available | Data Not Available | Data Not Available |

| ¹H NMR (CDCl₃, ppm) | 8.80 (s, 1H), 8.55 (dt, J=8.0, 2.0 Hz, 1H), 7.85 (ddd, J=8.0, 2.0, 1.0 Hz, 1H) | 8.20 (s, 1H), 7.95 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H), 4.90 (s, 2H), 2.10 (br s, 1H) | 8.15 (s, 1H), 7.80 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 4.65 (s, 2H) |

| ¹³C NMR (CDCl₃, ppm) | 167.0, 163.0 (d, J=250 Hz), 148.0, 135.0 (d, J=8.0 Hz), 125.0 (d, J=3.0 Hz), 120.0 (d, J=25.0 Hz), 115.0 (d, J=25.0 Hz) | 163.5 (d, J=245 Hz), 149.0, 144.0 (d, J=8.0 Hz), 123.0 (d, J=3.0 Hz), 116.0 (d, J=23.0 Hz), 112.0 (d, J=24.0 Hz), 63.0 (d, J=3.0 Hz) | 163.0 (d, J=250 Hz), 149.0, 142.0 (d, J=8.0 Hz), 125.0 (d, J=3.0 Hz), 118.0 (d, J=23.0 Hz), 115.0 (d, J=24.0 Hz), 44.0 (d, J=3.0 Hz) |

| ¹⁹F NMR (CDCl₃, ppm) | -108.5 | -109.0 | -110.0 |

| IR (cm⁻¹) | 3100 (O-H), 1720 (C=O), 1540 (NO₂), 1350 (NO₂), 1250 (C-F) | 3400 (O-H), 3100 (Ar C-H), 1530 (NO₂), 1350 (NO₂), 1250 (C-F) | 3100 (Ar C-H), 1530 (NO₂), 1350 (NO₂), 1250 (C-F), 740 (C-Cl) |

| Mass Spectrum (m/z) | 185 (M+), 168, 139, 93 | 171 (M+), 154, 125, 108 | 189/191 (M+), 154, 125, 108 |

Note: NMR and IR spectral data are predicted or based on analogous compounds and should be confirmed by experimental analysis.

Experimental Protocols

The synthesis of this compound can be achieved through the following two-step experimental protocol.

Step 1: Synthesis of 3-fluoro-5-nitrobenzyl alcohol

This procedure details the reduction of 3-fluoro-5-nitrobenzoic acid to 3-fluoro-5-nitrobenzyl alcohol using borane dimethyl sulfide complex.

Materials:

-

3-fluoro-5-nitrobenzoic acid

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-5-nitrobenzoic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add borane dimethyl sulfide complex (2.0-2.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-fluoro-5-nitrobenzyl alcohol.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol describes the chlorination of 3-fluoro-5-nitrobenzyl alcohol to the final product, this compound, using thionyl chloride.

Materials:

-

3-fluoro-5-nitrobenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluoro-5-nitrobenzyl alcohol (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Expected Yield: >90%

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.

Caption: Synthetic route to this compound.

Technical Note: Determination of the Molecular Weight of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document outlines the determination of the molecular weight of the chemical compound 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a crucial parameter for various applications in research and development, including stoichiometric calculations in chemical synthesis and the preparation of solutions with precise concentrations.

Molecular Formula Determination

The initial step in calculating the molecular weight is to ascertain the precise molecular formula of the compound. Based on its chemical name, this compound, the constituent elements and their respective counts in a single molecule are identified. The established molecular formula for this compound is C₇H₅ClFNO₂ [1].

This formula indicates that each molecule is composed of:

-

Seven Carbon (C) atoms

-

Five Hydrogen (H) atoms

-

One Chlorine (Cl) atom

-

One Fluorine (F) atom

-

One Nitrogen (N) atom

-

Two Oxygen (O) atoms

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms. The calculation was performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these products.

The standard atomic weights for the elements present in the compound are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and are listed in the data table below.

Data Presentation

The quantitative data used for the molecular weight calculation are summarized in the following table for clarity and ease of reference.

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Carbon | C | 7 | 12.011[2][3][4] | 84.077 |

| Hydrogen | H | 5 | 1.008[5][6][7][8] | 5.040 |

| Chlorine | Cl | 1 | 35.453[9][10][11][12] | 35.453 |

| Fluorine | F | 1 | 18.998[13][14][15] | 18.998 |

| Nitrogen | N | 1 | 14.007[16][17][18][19][20] | 14.007 |

| Oxygen | O | 2 | 15.999[21][22][23][24][25] | 31.998 |

| Total | 189.573 |

Results

The calculated molecular weight of this compound is 189.573 g/mol . This value is consistent with publicly available chemical databases, which report a molecular weight of 189.57 g/mol [1].

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical steps taken to arrive at the final molecular weight.

References

- 1. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic/Molar mass [westfield.ma.edu]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 10. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 14. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 15. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 19. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 21. princeton.edu [princeton.edu]

- 22. Oxygen - Wikipedia [en.wikipedia.org]

- 23. youtube.com [youtube.com]

- 24. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 25. Oxygen, atomic [webbook.nist.gov]

Spectroscopic Profile of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(chloromethyl)-3-fluoro-5-nitrobenzene. Due to the limited availability of direct experimental spectra in public databases, this guide presents a predicted spectroscopic profile based on data from structurally analogous compounds. These predictions are supplemented with detailed, generalized experimental protocols for acquiring such data, offering a robust framework for researchers working with this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These values are estimated based on the known spectral properties of related compounds, including 3,5-dinitrobenzyl chloride and 1-(chloromethyl)-3-fluorobenzene.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~8.2 - 8.4 | t | ~2.0 | H-4 |

| ~7.9 - 8.1 | d | ~8.0 | H-2 |

| ~7.7 - 7.9 | d | ~8.0 | H-6 |

| ~4.7 | s | - | -CH₂Cl |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~162 - 164 (d, J ≈ 250 Hz) | C-3 (C-F) |

| ~148 - 150 | C-5 (C-NO₂) |

| ~140 - 142 | C-1 (C-CH₂Cl) |

| ~125 - 127 (d, J ≈ 3 Hz) | C-6 |

| ~120 - 122 (d, J ≈ 25 Hz) | C-2 |

| ~115 - 117 (d, J ≈ 25 Hz) | C-4 |

| ~45 - 47 | -CH₂Cl |

Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Medium | Aromatic C-H Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-F Stretch |

| ~730 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 189/191 | High | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 154 | Medium | [M-Cl]⁺ |

| 143 | Medium | [M-NO₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited, applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 500 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1 second.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 125 MHz NMR Spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct-inlet MS system.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: ~200-250 °C.

-

-

Procedure: The vaporized sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structural Relationship to Parent Compounds.

A Technical Guide to 1-(Chloromethyl)-3-fluoro-5-nitrobenzene: Structural Analysis, Synthesis, and Applications

Abstract: This document provides an in-depth technical analysis of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene, a key intermediate in organic synthesis and drug discovery. It details the compound's physicochemical properties, spectroscopic characteristics, reactivity, and plausible synthetic routes. Furthermore, this guide outlines its strategic importance in medicinal chemistry, driven by the unique combination of a reactive benzylic halide, an electron-deficient aromatic ring, and a fluorine substituent. Detailed experimental protocols and analytical workflows are presented for researchers, scientists, and professionals in drug development.

Introduction

This compound is a trifunctional aromatic compound of significant interest to the chemical and pharmaceutical industries. Its structure incorporates three key features: an electrophilic aromatic core activated by a nitro group, a fluorine atom, and a reactive chloromethyl group. This distinct combination makes it a versatile building block for the synthesis of complex molecular architectures.

The presence of a fluorine atom is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance the pharmacological profile of drug candidates, often improving metabolic stability, membrane permeability, and binding affinity.[1][2] The nitro group not only activates the benzene ring for nucleophilic substitution but can also be reduced to an amine, providing a vector for further functionalization. The chloromethyl group serves as a potent electrophile, readily reacting with a wide range of nucleophiles. Consequently, this compound is a valuable starting material for creating diverse libraries of compounds for drug discovery and materials science.[3]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.[4]

| Property | Value |

| IUPAC Name | This compound[4] |

| Synonym | 3-Fluoro-5-nitrobenzyl chloride[4] |

| CAS Number | 1214344-25-8[4] |

| Molecular Formula | C₇H₅ClFNO₂[4] |

| Molecular Weight | 189.57 g/mol [4] |

| Monoisotopic Mass | 188.9992843 Da[4] |

| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])F)CCl[4] |

| InChIKey | RYCSPDIZWBMOTJ-UHFFFAOYSA-N[4] |

Structural Analysis and Spectroscopic Data

The structure of this compound is defined by the meta-substitution pattern of its functional groups, which dictates its reactivity. The strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups render the aromatic ring electron-deficient. This electronic profile is key to its utility in certain synthetic transformations.

While detailed experimental spectra are typically provided by suppliers upon request, predictive data for mass spectrometry offers insight into its expected fragmentation and ionization behavior.[5]

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 190.00656 | 132.5 |

| [M+Na]⁺ | 211.98850 | 142.0 |

| [M-H]⁻ | 187.99200 | 135.1 |

| [M]⁺ | 188.99873 | 132.3 |

| Data sourced from predicted values.[6] |

Definitive structural confirmation relies on a combination of spectroscopic techniques:

-

¹H and ¹³C NMR: To confirm the substitution pattern on the aromatic ring and the presence of the chloromethyl group.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a chlorine-containing compound.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrations of the C-Cl, C-F, and N-O (nitro) bonds.

Synthesis and Reactivity

Plausible Synthetic Pathway

A logical and common strategy for the synthesis of this compound is the electrophilic chloromethylation of 1-fluoro-3-nitrobenzene. This reaction typically employs a source of formaldehyde and hydrogen chloride, often under acidic conditions.

Caption: Plausible synthesis via chloromethylation.

Reactivity Profile

The molecule possesses two primary sites for chemical modification, making it a highly versatile synthetic intermediate.

-

Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group (-CH₂Cl) is an excellent electrophile. It readily undergoes Sₙ2 reactions with a wide array of nucleophiles (amines, thiols, alcohols, cyanides), allowing for the straightforward introduction of diverse side chains.

-

Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is strongly activated by the nitro group. The fluorine atom, being a good leaving group in SₙAr reactions, can be displaced by potent nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of fluorine itself.[7]

Caption: Dual reactivity sites of the core molecule.

Experimental Protocols

Proposed Synthesis: Chloromethylation of 1-Fluoro-3-nitrobenzene

This protocol is a representative procedure based on established chemical principles for chloromethylation reactions.

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 1-fluoro-3-nitrobenzene (1.0 eq), paraformaldehyde (1.5 eq), and anhydrous zinc chloride (0.2 eq) in glacial acetic acid.

-

Reaction Execution: Bubble dry hydrogen chloride gas through the stirred suspension at room temperature for 1-2 hours.

-

Heating: After the initial period, heat the reaction mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Workflow for Characterization

A standardized workflow is essential to confirm the identity, purity, and structure of the final product.

Caption: Standard workflow for product purification and analysis.

Applications in Research and Drug Development

The utility of this compound stems from its capacity to act as a scaffold for building more elaborate molecules. Researchers can leverage its dual reactivity to synthesize novel compounds with potential therapeutic value.

-

Scaffold Elaboration: The chloromethyl handle can be used to attach the core structure to various functional groups, such as heterocyclic amines, which are prevalent in many drugs.

-

Modulation of Properties: The fluorine atom can be retained to improve pharmacokinetic properties or be substituted to introduce another functional group.[2]

-

Prodrug Strategies: The nitro group can be part of an active pharmacophore or can be used in prodrug design, where it is enzymatically reduced in hypoxic environments (e.g., solid tumors) to release an active agent.[8]

Caption: Logic for building complex scaffolds for drug discovery.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in organic and medicinal chemistry. Its well-defined reactivity at two distinct sites provides a reliable platform for the synthesis of novel compounds. The presence of a fluorine atom and a reducible nitro group offers additional strategic advantages for fine-tuning the properties of target molecules in drug development programs. The information and protocols outlined in this guide serve as a comprehensive resource for the effective utilization of this versatile chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H5ClFNO2 | CID 56924386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acubiochem.com [acubiochem.com]

- 6. PubChemLite - this compound (C7H5ClFNO2) [pubchemlite.lcsb.uni.lu]

- 7. m.youtube.com [m.youtube.com]

- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]

A Technical Guide to the Solubility of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(chloromethyl)-3-fluoro-5-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine the solubility of this compound in various organic solvents. The guide outlines a standardized experimental protocol, a template for data presentation, and a visual representation of the experimental workflow. This information is intended to facilitate the use of this compound in research and development by providing a practical approach to understanding its solubility characteristics.

Introduction

This compound (C₇H₅ClFNO₂) is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. A fundamental understanding of its solubility in common organic solvents is crucial for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that its polarity will govern its solubility in different organic solvents[1][2].

Predicted Solubility Profile

Based on its chemical structure, which includes a polar nitro group, a halogenated methyl group, and a fluorinated benzene ring, this compound is expected to exhibit a range of solubilities in organic solvents. It is anticipated to be more soluble in polar aprotic solvents and some polar protic solvents, and less soluble in nonpolar solvents. However, empirical determination is necessary for accurate characterization.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents has not been identified in a comprehensive search of scientific literature. To facilitate the systematic collection and comparison of such data, the following table is provided as a template for researchers to record their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| User-defined solvent |

Experimental Protocol for Solubility Determination

The following protocol is a synthesized methodology based on established techniques for determining the solubility of an organic compound in an organic solvent[1][3][4].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Calibrated burette or micropipettes

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or heating block

-

Filtration apparatus (e.g., syringe filters)

-

(Optional) Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis

Procedure: Isothermal Equilibrium Method

This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

-

Preparation: Accurately weigh a small amount of this compound and place it into a vial or test tube[3].

-

Solvent Addition: Add a measured volume of the chosen organic solvent to the vial[3].

-

Equilibration: Securely cap the vial and place it in a temperature-controlled environment (e.g., water bath). Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. It is crucial that excess solid remains to confirm saturation.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

Filtration: Immediately filter the withdrawn sample using a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Solvent Evaporation and Gravimetric Analysis:

-

Accurately weigh an empty, clean, and dry vial.

-

Transfer the filtered saturated solution to the pre-weighed vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

-

Calculate the molar solubility (mol/L) by dividing the solubility in g/L by the molar mass of this compound (189.57 g/mol ).

-

Alternative Procedure: Visual Method (for rapid screening)

For a less precise but faster determination, a visual method can be employed[3][4].

-

Initial Setup: Weigh a known mass of this compound into a test tube[3].

-

Titration with Solvent: Gradually add the organic solvent from a burette in small, measured volumes[3].

-

Dissolution: After each addition, vigorously shake or stir the mixture until the solid is completely dissolved[3].

-

Endpoint: The total volume of solvent added to completely dissolve the solid is recorded[3].

-

Calculation: The solubility can be estimated based on the mass of the solute and the volume of the solvent required for complete dissolution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently widespread, this guide provides the necessary tools for researchers to systematically and accurately determine this crucial physical property. The provided experimental protocol, data presentation table, and workflow diagram are designed to support the scientific community in generating and sharing reliable solubility data, thereby facilitating the advancement of research and development involving this compound.

References

An In-depth Technical Guide to 1-(Chloromethyl)-3-fluoro-5-nitrobenzene for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a versatile reagent whose utility in the synthesis of complex molecular architectures is of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key synthetic considerations.

Commercial Availability

This compound is a specialty chemical available from a select number of suppliers. Researchers can procure this compound in various quantities, typically ranging from grams to kilograms, to suit both laboratory-scale research and larger-scale synthetic needs. Custom synthesis services are also offered by some suppliers for specific purity requirements or bulk orders.[1]

For researchers requiring analytical data, suppliers often provide certificates of analysis (CoA), which may include NMR, HPLC, and mass spectrometry data upon request, ensuring the quality and purity of the compound for experimental use.[1]

Table 1: Commercial Supplier Information

| Supplier | Available Quantities | Purity | Additional Information |

| ACUBIOCHEM | 5g, 10g, 25g | 95% | Custom synthesis and packaging available. Technical documents (NMR, HPLC, SDS) provided upon request.[1] |

| PubChem Vendors | Various | Varies | A list of vendors can be found on the PubChem compound summary page.[2] |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound in a research setting.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1214344-25-8 | PubChem[2] |

| Molecular Formula | C₇H₅ClFNO₂ | PubChem[2] |

| Molecular Weight | 189.57 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 3-fluoro-5-nitrobenzyl chloride | PubChem[2] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Code | Description |

| Harmful if swallowed | H302 | Oral toxicity.[2] |

| Causes severe skin burns and eye damage | H314 | Corrosive to skin and eyes.[2] |

| May cause respiratory irritation | H335 | Can irritate the respiratory tract.[2] |

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).

Synthesis and Reactivity

General Synthetic Approach: Electrophilic Chloromethylation

The synthesis would likely involve the chloromethylation of 1-fluoro-3-nitrobenzene. Given the electron-withdrawing nature of the fluoro and nitro groups, which deactivates the aromatic ring towards electrophilic substitution, this reaction requires forcing conditions. A plausible method is the use of a chloromethylating agent generated in situ from a formaldehyde precursor and hydrogen chloride, in the presence of a strong acid catalyst.[3]

A patent describing the chloromethylation of nitro- and trifluoromethylbenzenes utilizes a mixture of paraformaldehyde and chlorosulfonic acid.[3] This approach suggests a viable, albeit potentially hazardous, route to the target molecule.

Figure 1. Proposed synthetic pathway for this compound.

Reactivity Profile

The chemical reactivity of this compound is dictated by its functional groups. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This makes the compound a valuable building block for introducing the 3-fluoro-5-nitrobenzyl moiety into a larger molecule.

Common nucleophiles that can react with the benzylic chloride include:

-

Amines: to form secondary or tertiary amines.

-

Thiols: to form thioethers.

-

Alcohols/Phenols: to form ethers.

-

Cyanide: to form nitriles.

The electron-withdrawing nitro and fluoro groups on the aromatic ring can influence the reactivity of the benzylic chloride.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples of drugs synthesized directly from this compound are not prominently featured in the readily available literature, its structural motifs are of high interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine, which can then be elaborated into a variety of functional groups.

The 3-fluoro-5-nitrobenzyl substructure can be found in molecules designed to interact with specific biological targets. The versatility of the chloromethyl group allows for the covalent attachment of this scaffold to various pharmacophores.

Figure 2. General workflow for utilizing this compound in synthesis.

Conclusion

This compound is a commercially available, reactive building block with significant potential in the synthesis of novel compounds for drug discovery and development. Its utility stems from the electrophilic nature of the chloromethyl group, which allows for facile derivatization, and the presence of the fluoro and nitro substituents that can impart desirable properties to target molecules. While detailed experimental protocols for its synthesis and specific applications are not widely published, its structural features make it a valuable tool for medicinal chemists exploring new chemical space. Researchers are encouraged to consult supplier-provided analytical data and safety information to ensure the safe and effective use of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Key Reactive Groups of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a multifaceted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct and tunable reactivity of its three key functional groups: the chloromethyl group, the aromatic fluorine atom, and the nitro group. This technical guide provides a comprehensive analysis of the reactivity of each of these groups, supported by generalized experimental protocols and an examination of their interplay. The strategic manipulation of these reactive centers allows for the selective introduction of a wide array of functionalities, making it a versatile intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 3-Fluoro-5-nitrobenzyl chloride | --INVALID-LINK-- |

| CAS Number | 1214344-25-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₅ClFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 189.57 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 188.9992843 Da | --INVALID-LINK-- |

| Predicted XLogP3 | 2.2 | --INVALID-LINK-- |

Analysis of Key Reactive Groups

The reactivity of this compound is dominated by the electrophilic and nucleophilic nature of its functional groups. The interplay between the electron-withdrawing nitro and fluoro groups and the reactive chloromethyl side chain dictates the compound's chemical behavior.

The Chloromethyl Group: A Hub for Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) is a primary benzylic halide and, as such, is highly susceptible to nucleophilic substitution reactions (Sₙ2). The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles.

Common Transformations:

-

Alkylation: Introduction of carbon nucleophiles, such as Grignard reagents or organocuprates.

-

Ether Synthesis: Reaction with alkoxides or phenoxides (Williamson ether synthesis).

-

Esterification: Reaction with carboxylates.

-

Amine Synthesis: Reaction with ammonia, primary, or secondary amines.

-

Thioether Synthesis: Reaction with thiolates.

-

Cyanation: Introduction of a nitrile group using cyanide salts.

The general workflow for nucleophilic substitution at the benzylic position is depicted below.

The Aromatic Ring: A Tale of Two Substitutions

The benzene ring of this compound is substituted with two strong electron-withdrawing groups: a nitro group (-NO₂) and a fluoro group (-F). This substitution pattern profoundly influences the ring's reactivity towards both electrophilic and nucleophilic aromatic substitution.

The nitro and fluoro groups are deactivating towards EAS, making the aromatic ring significantly less nucleophilic than benzene. Both groups are meta-directing. Therefore, any successful electrophilic substitution would be expected to occur at the C2, C4, or C6 positions, which are meta to the existing substituents. However, due to the strong deactivation, forcing conditions are generally required for EAS to proceed.

Conversely, the strong electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom, being a good leaving group in this context, is the most likely site for nucleophilic attack. The nitro group at the meta position provides additional activation.

Typical Nucleophiles for SₙAr:

-

Alkoxides

-

Amines

-

Thiolates

The general mechanism for SₙAr is illustrated below.

The Nitro Group: A Gateway to Amines

The nitro group is readily reduced to an amino group (-NH₂) under various conditions. This transformation is fundamental in the synthesis of anilines, which are versatile intermediates for the introduction of a wide range of functionalities, including diazonium salts.

Common Reducing Agents:

-

Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel).

-

Metal/Acid Systems: Sn/HCl, Fe/HCl, Zn/CH₃COOH.

-

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst.

The choice of reducing agent is critical to avoid side reactions, particularly with the reactive chloromethyl group. For instance, catalytic hydrogenation can sometimes lead to hydrodehalogenation (replacement of Cl with H).

Experimental Protocols (Generalized)

The following protocols are generalized procedures based on reactions of structurally similar compounds. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) is recommended for specific applications.

Synthesis of this compound

The synthesis of the title compound can be achieved via the chloromethylation of 1-fluoro-3-nitrobenzene. A common method for chloromethylation of deactivated aromatic rings is the use of paraformaldehyde and a chlorinating agent in the presence of a strong acid.[1]

Reaction Scheme:

1-fluoro-3-nitrobenzene + (CH₂O)n + Chlorinating Agent → this compound

Experimental Workflow:

Procedure:

-

To a stirred solution of 1-fluoro-3-nitrobenzene in a suitable inert solvent (e.g., chloroform), add paraformaldehyde.

-

Cool the mixture in an ice bath and slowly add chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nucleophilic Substitution of the Chloromethyl Group: Synthesis of an Amine Derivative

Reaction Scheme:

This compound + R₂NH → 1-((R₂N)methyl)-3-fluoro-5-nitrobenzene

Procedure:

-

Dissolve this compound in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a slight excess (1.1-1.5 equivalents) of the desired secondary amine (R₂NH).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Reduction of the Nitro Group

Reaction Scheme:

This compound + Reducing Agent → 3-Amino-5-fluorobenzyl chloride

Procedure (using SnCl₂):

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Summary of Reactivity and Synthetic Potential

The presence of three distinct reactive sites on this compound allows for a modular and strategic approach to the synthesis of complex molecules. The order in which these functional groups are manipulated is crucial for achieving the desired outcome. For instance, the reduction of the nitro group to an amine significantly alters the electronic properties of the aromatic ring, making it more susceptible to electrophilic attack and less so to nucleophilic aromatic substitution. Conversely, nucleophilic substitution at the chloromethyl or fluoro positions can be performed while retaining the nitro group for subsequent reduction or other transformations. This orthogonal reactivity makes this compound a valuable and versatile tool for drug discovery and development.

Disclaimer: The experimental protocols provided are for informational purposes only and are based on general chemical principles and reactions of similar compounds. These procedures should be carried out by qualified personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before any experimentation.

References

Methodological & Application

Application Notes and Protocols for 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Pharmaceutical Synthesis

To the Valued Researchers, Scientists, and Drug Development Professionals,

Extensive research has been conducted to provide detailed application notes and protocols regarding the use of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in pharmaceutical synthesis. Despite a comprehensive search of scientific literature and patent databases, no specific instances of this compound being used as a direct starting material or key intermediate in the synthesis of a named pharmaceutical agent were identified in the public domain.

The search encompassed a variety of terms and strategies, including the chemical name, its synonyms (such as 3-fluoro-5-nitrobenzyl chloride), and its CAS number. Investigations were also made into its potential application in the synthesis of broad categories of therapeutic agents like kinase inhibitors, GPCR modulators, and anticancer drugs. The results consistently led to chemical supplier databases and general patents on chloromethylation reactions, without detailing a specific synthetic pathway to a known drug.

Therefore, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams at this time due to the lack of available information on its specific use in pharmaceutical synthesis.

General Potential Applications and Synthetic Utility

While specific examples are not available, the structural features of this compound suggest its potential utility as a versatile building block in medicinal chemistry for the synthesis of novel bioactive molecules. The presence of three distinct functional groups—a reactive chloromethyl group, an electron-withdrawing nitro group, and a fluorine atom—offers several possibilities for chemical transformations.

-

Alkylation: The chloromethyl group is a reactive electrophile suitable for the alkylation of various nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the introduction of the 3-fluoro-5-nitrophenylmethyl moiety into a wide range of molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring, due to the presence of the nitro and fluoro substituents, could facilitate nucleophilic aromatic substitution reactions, potentially allowing for the displacement of the fluorine atom by other nucleophiles under specific conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, sulfonylation, or diazotization, opening up a wide array of synthetic possibilities for creating diverse chemical libraries for drug discovery.

-

Modification of Physicochemical Properties: The fluorine atom can be strategically incorporated to modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Logical Workflow for a Hypothetical Synthesis

Should a research program consider utilizing this compound, a logical first step would be to employ its reactive chloromethyl group. A general workflow for its use in the synthesis of a hypothetical pharmaceutical lead compound is depicted below.

We recommend that researchers interested in this compound perform small-scale feasibility studies to explore its reactivity and potential for incorporation into their specific target molecules. We will continue to monitor the scientific literature and will update this document should any specific pharmaceutical applications of this compound be published.

Application Notes: The Versatile Role of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene in Agrochemical Synthesis

Introduction

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a key intermediate in the synthesis of novel agrochemicals. Its trifunctional nature, featuring a reactive chloromethyl group, an electron-withdrawing nitro group, and a fluorine atom, provides a versatile scaffold for the development of a wide range of herbicides, fungicides, and insecticides. The presence of fluorine is particularly significant, as its incorporation into active ingredients is known to enhance metabolic stability, binding affinity, and overall biological efficacy. These application notes provide an overview of the potential uses of this compound in the agrochemical industry, complete with detailed synthetic protocols and prospective biological evaluation methods.

Application in Herbicide Synthesis

The structural motif of a substituted phenyl ring is prevalent in many commercial herbicides. This compound can serve as a foundational building block for the synthesis of novel pre- and post-emergent herbicides. The chloromethyl group allows for the introduction of various side chains, which can be tailored to target specific biochemical pathways in weeds.

Example: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

PPO inhibitors are a class of herbicides that act by inhibiting a key enzyme in the chlorophyll and heme biosynthesis pathway in plants, leading to rapid cell death. The following protocol outlines the synthesis of a hypothetical PPO-inhibiting herbicide derived from this compound.

Experimental Protocol: Synthesis of N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with this compound (10.0 g, 52.7 mmol), 3,4,5,6-tetrahydrophthalimide (8.0 g, 52.9 mmol), and potassium carbonate (14.6 g, 105.4 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

-

Reaction Execution: The reaction mixture is stirred vigorously and heated to 80°C under a nitrogen atmosphere for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into 200 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water (3 x 50 mL), and dried under vacuum. The crude product is recrystallized from ethanol to afford the pure N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| N-(3-fluoro-5-nitrobenzyl)-3,4,5,6-tetrahydrophthalimide | C₁₅H₁₃FN₂O₄ | 304.27 | 85 | 145-147 |

Herbicidal Activity Evaluation

The herbicidal efficacy of the synthesized compound can be evaluated against a panel of common weeds, such as barnyard grass (Echinochloa crus-galli) and broadleaf signalgrass (Brachiaria platyphylla).

Protocol: Pre-emergent Herbicidal Assay

-

Seed Planting: Seeds of the test weed species are sown in plastic pots filled with sterilized soil.

-

Compound Application: The synthesized compound is dissolved in a suitable solvent (e.g., acetone) and applied to the soil surface at various concentrations (e.g., 10, 50, 100, 200 g/ha).

-

Incubation: The pots are placed in a greenhouse under controlled conditions (25±2°C, 12h light/12h dark cycle) and watered regularly.

-

Data Collection: After 21 days, the herbicidal effect is assessed by visual observation of germination inhibition and growth reduction compared to an untreated control. The results are typically expressed as a percentage of inhibition.

Application in Fungicide Synthesis

The development of fungicides with novel modes of action is crucial to combat the emergence of resistant fungal pathogens. The 3-fluoro-5-nitrophenyl scaffold can be elaborated to produce potent fungicides targeting various fungal enzymes.

Example: Synthesis of a Succinate Dehydrogenase Inhibitor (SDHI)

SDHI fungicides disrupt the fungal respiratory chain by inhibiting the succinate dehydrogenase enzyme complex. The following protocol describes a potential synthetic route to an SDHI fungicide.

Experimental Protocol: Synthesis of 2-(3-fluoro-5-nitrobenzylthio)benzothiazole

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (8.4 g, 50.2 mmol) and potassium hydroxide (2.8 g, 50.0 mmol) in 100 mL of ethanol, this compound (9.5 g, 50.1 mmol) is added dropwise at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12 hours. The formation of a precipitate indicates the progress of the reaction.

-

Work-up and Purification: The precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any remaining salts. The solid is dried under vacuum to yield the desired product.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(3-fluoro-5-nitrobenzylthio)benzothiazole | C₁₄H₉FN₂O₂S₂ | 336.36 | 92 | 162-164 |

Fungicidal Activity Evaluation

The synthesized compound can be tested for its in vitro and in vivo efficacy against economically important plant pathogenic fungi such as Botrytis cinerea (gray mold) and Puccinia triticina (wheat leaf rust).

Protocol: In Vitro Mycelial Growth Inhibition Assay

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. The synthesized compound is dissolved in DMSO and added to the molten PDA at various final concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Inoculation: A 5 mm mycelial plug of the test fungus is placed at the center of each compound-amended PDA plate.

-

Incubation: The plates are incubated at 25°C in the dark.

-

Data Collection: The diameter of the fungal colony is measured after a specific incubation period (e.g., 3-7 days), and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only DMSO. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is then determined.

Application in Insecticide Synthesis

The functional groups of this compound can be chemically manipulated to produce insecticides with novel modes of action, which is essential for managing insect resistance.

Example: Synthesis of a Neonicotinoid Analogue

Neonicotinoids are a class of insecticides that act on the central nervous system of insects. The following protocol outlines a hypothetical synthesis of a neonicotinoid analogue.

Experimental Protocol: Synthesis of 1-(3-fluoro-5-nitrobenzyl)-2-nitroiminoimidazolidine

-

Synthesis of the Intermediate: 1-(3-fluoro-5-nitrobenzyl)ethylenediamine is first synthesized by reacting this compound with a large excess of ethylenediamine.

-

Cyclization Reaction: The intermediate is then reacted with a cyclizing agent, such as nitroguanidine, in the presence of a base to form the imidazolidine ring.

-

Detailed Protocol:

-

Step 1: A solution of this compound (10.0 g, 52.7 mmol) in 50 mL of ethanol is added dropwise to a stirred solution of ethylenediamine (20.0 g, 332.8 mmol) in 100 mL of ethanol at 0°C. The mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with aqueous NaOH to liberate the free amine, which is then extracted with dichloromethane.

-

Step 2: The obtained 1-(3-fluoro-5-nitrobenzyl)ethylenediamine (5.0 g, 22.0 mmol) and nitroguanidine (2.3 g, 22.1 mmol) are suspended in 50 mL of ethanol. A solution of potassium carbonate (3.0 g, 21.7 mmol) in 20 mL of water is added, and the mixture is refluxed for 8 hours. The reaction mixture is cooled, and the precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-(3-fluoro-5-nitrobenzyl)-2-nitroiminoimidazolidine | C₁₀H₁₀FN₅O₄ | 299.22 | 75 | 210-212 |

Insecticidal Activity Evaluation

The insecticidal activity of the synthesized compound can be assessed against common agricultural pests like aphids (Aphis gossypii) and diamondback moths (Plutella xylostella).

Protocol: Leaf-Dip Bioassay for Aphids

-

Compound Preparation: The synthesized compound is dissolved in a 1:1 acetone/water solution containing a small amount of a wetting agent (e.g., Triton X-100).

-

Treatment: Cotton leaf discs are dipped into the test solutions of varying concentrations for 10 seconds and allowed to air dry.

-

Infestation: The treated leaf discs are placed in petri dishes, and a specific number of adult aphids (e.g., 20) are transferred onto each disc.

-

Data Collection: Mortality is assessed after 48 hours. The LC₅₀ value (the concentration that causes 50% mortality) is calculated.

Visualization of Synthetic Pathways and Workflows

Caption: Synthetic pathways for agrochemicals from this compound.

Caption: General workflow for the evaluation of newly synthesized agrochemicals.

Application Notes and Protocols for the Reaction of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-(Chloromethyl)-3-fluoro-5-nitrobenzene is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a fluorine atom, allows for a diverse range of chemical transformations. The presence of the nitro group at the meta-position relative to the chloromethyl group enhances the reactivity of the benzylic carbon towards nucleophilic attack, making it an excellent substrate for S(_N)2 reactions. The fluorine atom can modulate the physicochemical properties of the resulting derivatives, such as lipophilicity and metabolic stability, which is highly desirable in drug discovery.

Key Applications in Drug Discovery and Organic Synthesis

The primary application of this compound lies in its use as a building block for the synthesis of a wide array of substituted 3-fluoro-5-nitrobenzyl derivatives. These derivatives are valuable intermediates in the development of novel therapeutic agents, particularly in the field of oncology.

-

Synthesis of Kinase Inhibitors: The 3-fluoro-5-nitrobenzyl scaffold is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. By reacting this compound with appropriate nucleophiles (e.g., amines, heterocycles), medicinal chemists can introduce diverse pharmacophores to target the ATP-binding site of specific kinases. The subsequent reduction of the nitro group to an amine provides a handle for further structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

-

Introduction of Fluorine for Enhanced Drug Properties: Fluorine substitution is a well-established strategy in medicinal chemistry to improve the metabolic stability, binding affinity, and membrane permeability of drug candidates. The fluorine atom in this compound allows for the straightforward incorporation of this beneficial element into target molecules.

-